

# Independent validation of published findings on Angiogenin (108-122)

Author: BenchChem Technical Support Team. Date: December 2025



# Independent Validation of Angiogenin (108-122): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the **Angiogenin (108-122)** peptide and its closely related analogue, Angiogenin (108-123), as inhibitors of angiogenesis. The information is based on published findings and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

### **Executive Summary**

Angiogenin (ANG) is a potent stimulator of new blood vessel formation, a process known as angiogenesis. The C-terminal region of Angiogenin has been identified as a key inhibitory domain. Synthetic peptides derived from this region, specifically **Angiogenin (108-122)** and (108-123), have been shown to inhibit the biological and enzymatic activities of the full-length Angiogenin protein. This guide summarizes the available quantitative data, experimental protocols, and known signaling pathways associated with these inhibitory peptides.

### **Data Presentation: Quantitative Comparison**

Published studies have provided quantitative data on the inhibitory effects of Angiogenin C-terminal peptides. While specific data for **Angiogenin (108-122)** is limited, the closely related



peptide Angiogenin (108-123) has been studied more extensively.

| Peptide                 | Assay                     | Substrate                               | Inhibition<br>Constant<br>(Ki) | Inhibition<br>(%)   | Binding<br>Mode | Reference |
|-------------------------|---------------------------|-----------------------------------------|--------------------------------|---------------------|-----------------|-----------|
| Angiogenin<br>(108-123) | Ribonuclea<br>se Activity | transfer<br>ribonucleic<br>acid         | 278 μΜ                         | 39%                 | Competitiv<br>e | [1]       |
| Angiogenin<br>(108-121) | Ribonuclea<br>se Activity | Reticulocyt<br>e<br>ribonucleic<br>acid | Not<br>determined              | 108%<br>(transient) | Competitiv<br>e | [1]       |
| Control<br>Peptides     | Ribonuclea<br>se Activity | transfer<br>ribonucleic<br>acid         | Not<br>determined              | 0%                  | Non-<br>binding | [1]       |

### **Experimental Protocols**

# In Vivo Angiogenesis Inhibition: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis. Synthetic peptides corresponding to the C-terminal region of Angiogenin, such as Ang (108-123), have been shown to significantly decrease neovascularization induced by Angiogenin in this assay.[2]

#### Detailed Methodology:[3]

- Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity for 3 days.
- Windowing: A small window is carefully made in the eggshell to expose the CAM, a highly vascularized membrane.
- Sample Application: A sterile filter paper disc or a carrier of choice containing the test peptide (e.g., **Angiogenin (108-122)** or a control peptide) is placed on the CAM.



- Incubation: The eggs are resealed and incubated for a further 48-72 hours to allow for an angiogenic response.
- Quantification: The CAM is then excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or by using image analysis software to measure vessel density and length.

# In Vitro Angiogenesis Inhibition: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis. Inhibitory peptides are expected to disrupt this process.

#### Detailed Methodology:

- Matrix Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel),
   which provides the substrate for tube formation.
- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix.
- Treatment: The cells are treated with the test peptide (e.g., Angiogenin (108-122)), a
  positive control (e.g., full-length Angiogenin), and a negative control (e.g., a scrambled
  peptide).
- Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
- Visualization and Quantification: The formation of tubes is observed under a microscope and can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.

# Signaling Pathways and Experimental Workflows Angiogenin Signaling Pathway and Proposed Inhibition by Angiogenin (108-122)







Full-length Angiogenin is known to induce the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) in endothelial cells, a key step in the signaling cascade that promotes cell proliferation and angiogenesis. It is hypothesized that inhibitory C-terminal peptides like **Angiogenin (108-122)** compete with the full-length protein for receptor binding, thereby preventing the activation of downstream signaling pathways, including the ERK1/2 pathway.



#### Proposed Inhibitory Mechanism of Angiogenin (108-122)







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Buy ANGIOGENIN (108-123) | 112173-48-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent validation of published findings on Angiogenin (108-122)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13653064#independent-validation-of-published-findings-on-angiogenin-108-122]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com